1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phospholane ring with dimethylamino and ethyl substituents, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through various methods. One common approach involves the reaction of dimethylaminoethyl chloride with a suitable phospholane precursor under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including halides and amines, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes with different functional groups.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound’s dimethylamino group can interact with negatively charged sites on biomolecules, leading to various biological effects. The phospholane ring structure also contributes to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Poly[2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino functionality.
Dimethyltryptamine: A compound with a dimethylamino group but different core structure.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl group.
Uniqueness
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its phospholane ring structure, which imparts distinct chemical and physical properties compared to other compounds with similar functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61214-00-4 |
---|---|
Molecular Formula |
C10H20NOP |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H20NOP/c1-9-7-13(12,8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3 |
InChI Key |
ABFLKEQDHLWWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(=O)(C1)CCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.